molecular formula C10H11ClF2O3S B1426941 4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride CAS No. 1375068-02-2

4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride

Cat. No. B1426941
CAS RN: 1375068-02-2
M. Wt: 284.71 g/mol
InChI Key: CMQSPWYQTTUGLP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride” is C10H11ClF2O3S . The InChI representation of the molecule is InChI=1S/C10H11ClF2O3S/c11-17(14,15)6-2-1-5-16-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2.

Scientific Research Applications

Nanocatalysis and Organic Synthesis

  • Nanosized N-sulfonated Brönsted Acidic Catalysts: A novel nanosized N-sulfonated Brönsted acidic catalyst was developed for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrated excellent yields and reusability without loss of catalytic activity, showcasing the potential of sulfonyl chloride derivatives in facilitating efficient and environmentally friendly chemical reactions (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).

Surfactant and Material Science

  • Functionalized N-Sulfonates Synthesis and Evaluation: Novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized to confer water solubility and anionic character to molecules, highlighting the role of sulfonyl chloride derivatives in creating compounds with potential biological activity. These compounds were evaluated for antimicrobial and antifungal activities, demonstrating the diversity of applications for sulfonyl chloride derivatives in biological and material sciences (A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal, 2016).

Catalysis and Green Chemistry

  • Brönsted Acid Catalysts for Organic Synthesis: Utilizing 4-(succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst, research demonstrated its efficiency in catalyzing the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. This approach underscores the application of sulfonyl chloride derivatives in promoting sustainable and efficient synthetic methodologies (N. G. Khaligh, 2015).

Multicomponent Reaction Catalysis

  • Synthesis of Substituted Imidazoles: A study demonstrated the use of 4-(1-imidazolium) butane sulfonate as an excellent catalyst for the synthesis of substituted imidazoles through a multicomponent condensation strategy under solvent-free conditions. This highlights the potential of sulfonyl chloride derivatives in facilitating complex organic reactions, offering high yields, and environmental benefits (Matiur Rahman et al., 2012).

properties

IUPAC Name

4-(2,4-difluorophenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O3S/c11-17(14,15)6-2-1-5-16-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQSPWYQTTUGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenoxy)butane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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